![molecular formula C11H17ClN2O2S B1372826 1-Tosylpiperazine hydrochloride CAS No. 856843-84-0](/img/structure/B1372826.png)
1-Tosylpiperazine hydrochloride
Overview
Description
1-Tosylpiperazine hydrochloride is a chemical compound with the formula C11H17CLN2O2S. It has a molecular weight of 276.79 .
Synthesis Analysis
Piperazine derivatives, such as 1-Tosylpiperazine hydrochloride, can be synthesized through various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Tosylpiperazine hydrochloride is represented by the formula C11H17ClN2O2S .Scientific Research Applications
Synthesis of Bioactive Molecules
1-Tosylpiperazine hydrochloride: is a valuable intermediate in the synthesis of various bioactive molecules. It’s often used in the preparation of piperazine derivatives that exhibit a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. The versatility of 1-Tosylpiperazine hydrochloride in forming bioactive compounds makes it a significant component in medicinal chemistry.
Pharmaceutical Drug Development
In pharmaceuticals, 1-Tosylpiperazine hydrochloride plays a crucial role in the development of piperazine-containing drugs . The piperazine moiety is frequently found in FDA-approved drugs due to its impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its ease of handling in synthetic chemistry. It serves as a basic and hydrophilic group to optimize the pharmacokinetic properties or as a scaffold to arrange pharmacophoric groups for interaction with target macromolecules.
Safety and Hazards
Mechanism of Action
Target of Action
1-Tosylpiperazine hydrochloride is a derivative of piperazine . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . Piperazine is a GABA receptor agonist .
Mode of Action
Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Given its similarity to piperazine, it may influence the gabaergic system, which plays a crucial role in the nervous system’s response to neurotransmitters .
Pharmacokinetics
Piperazine, upon entry into the systemic circulation, is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The primary result of the action of 1-Tosylpiperazine hydrochloride is likely to be the paralysis of parasites, similar to piperazine . This facilitates the removal or expulsion of the parasites from the host body .
properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-10-2-4-11(5-3-10)16(14,15)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLDHDNEYHSNDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675460 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
856843-84-0 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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